Cas no 1250600-09-9 (3-amino-1-(2-methylsulfonylethyl)pyridin-2-one)

3-amino-1-(2-methylsulfonylethyl)pyridin-2-one 化学的及び物理的性質

名前と識別子

-

- 3-amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one

- 3-amino-1-(2-methylsulfonylethyl)pyridin-2-one

-

- インチ: 1S/C8H12N2O3S/c1-14(12,13)6-5-10-4-2-3-7(9)8(10)11/h2-4H,5-6,9H2,1H3

- InChIKey: MHRSQJFTVWJXDX-UHFFFAOYSA-N

- ほほえんだ: C1(=O)N(CCS(C)(=O)=O)C=CC=C1N

3-amino-1-(2-methylsulfonylethyl)pyridin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-120401-10.0g |

3-amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one |

1250600-09-9 | 95% | 10g |

$3746.0 | 2023-06-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574028-1g |

3-Amino-1-(2-(methylsulfonyl)ethyl)pyridin-2(1H)-one |

1250600-09-9 | 98% | 1g |

¥8002.00 | 2024-08-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00975023-1g |

3-Amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one |

1250600-09-9 | 98% | 1g |

¥4305.0 | 2023-04-04 | |

| Enamine | EN300-120401-1000mg |

3-amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one |

1250600-09-9 | 95.0% | 1000mg |

$871.0 | 2023-10-03 | |

| Aaron | AR01A3VI-500mg |

3-amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one |

1250600-09-9 | 95% | 500mg |

$959.00 | 2025-02-09 | |

| Aaron | AR01A3VI-250mg |

3-amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one |

1250600-09-9 | 95% | 250mg |

$618.00 | 2025-02-09 | |

| Enamine | EN300-120401-250mg |

3-amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one |

1250600-09-9 | 95.0% | 250mg |

$431.0 | 2023-10-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZLD0026-250mg |

3-amino-1-(2-methylsulfonylethyl)pyridin-2-one |

1250600-09-9 | 95% | 250mg |

¥1538.0 | 2024-04-25 | |

| A2B Chem LLC | AV50098-250mg |

3-amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one |

1250600-09-9 | 95% | 250mg |

$489.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZLD0026-500mg |

3-amino-1-(2-methylsulfonylethyl)pyridin-2-one |

1250600-09-9 | 95% | 500mg |

¥2561.0 | 2024-04-25 |

3-amino-1-(2-methylsulfonylethyl)pyridin-2-one 関連文献

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975

-

Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

3-amino-1-(2-methylsulfonylethyl)pyridin-2-oneに関する追加情報

3-Amino-1-(2-Methylsulfonylethyl)pyridin-2-one (CAS No. 1250600-09-9): An Overview of Its Properties, Applications, and Recent Research

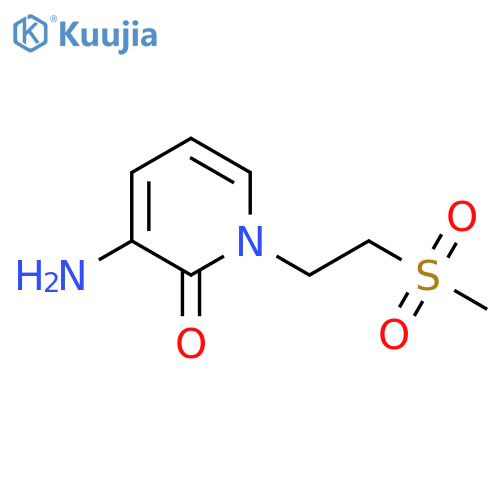

3-Amino-1-(2-methylsulfonylethyl)pyridin-2-one (CAS No. 1250600-09-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an amino group, a pyridine ring, and a methylsulfonylethyl substituent. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

The chemical structure of 3-amino-1-(2-methylsulfonylethyl)pyridin-2-one can be represented as C10H14N2O3S. The presence of the pyridine ring and the amino group provides the molecule with both aromatic and basic properties, making it an interesting candidate for various biological studies. The methylsulfonylethyl substituent adds further complexity and functionality to the molecule, potentially enhancing its interactions with biological targets.

In recent years, 3-amino-1-(2-methylsulfonylethyl)pyridin-2-one has been the subject of several studies aimed at elucidating its pharmacological properties. One notable area of research has focused on its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. This finding suggests that 3-amino-1-(2-methylsulfonylethyl)pyridin-2-one could be a valuable lead compound for the development of novel therapeutic agents targeting these conditions.

Beyond its enzymatic inhibition properties, 3-amino-1-(2-methylsulfonylethyl)pyridin-2-one has also shown promise in other therapeutic areas. A recent study published in the European Journal of Medicinal Chemistry explored its anti-inflammatory effects. The results indicated that this compound effectively reduces inflammation by modulating the expression of pro-inflammatory cytokines and chemokines. This anti-inflammatory activity makes it a potential candidate for treating inflammatory disorders such as arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 3-amino-1-(2-methylsulfonylethyl)pyridin-2-one has also been investigated to assess its suitability as a drug candidate. Studies have shown that it exhibits good oral bioavailability and favorable pharmacokinetic parameters, which are crucial for its effective delivery to target tissues. Additionally, preliminary toxicity studies have indicated that this compound is well-tolerated at therapeutic doses, further supporting its potential for clinical development.

In the context of drug discovery and development, the synthesis and optimization of 3-amino-1-(2-methylsulfonylethyl)pyridin-2-one-based derivatives have been actively pursued. Researchers have employed various synthetic strategies to modify the structure of this compound, aiming to enhance its potency, selectivity, and pharmacological properties. For example, a study published in Organic & Biomolecular Chemistry in 2020 described the synthesis of several analogues with improved enzyme inhibition activity compared to the parent compound.

The structural modifications introduced in these analogues have led to significant improvements in their biological activities. For instance, substituting the methyl group on the sulfonylethyl moiety with other functional groups has resulted in compounds with enhanced binding affinity to target enzymes. These findings highlight the importance of structure-activity relationship (SAR) studies in optimizing the therapeutic potential of 3-amino-1-(2-methylsulfonylethyl)pyridin-2-one.

In addition to its therapeutic applications, 3-amino-1-(2-methylsulfonylethyl)pyridin-2-one has also been explored for its use as a tool compound in basic research. Its ability to selectively modulate specific biological pathways makes it a valuable reagent for investigating disease mechanisms and validating therapeutic targets. For example, researchers have used this compound to study the role of certain enzymes in cellular signaling pathways associated with cancer progression.

The versatility of 3-amino-1-(2-methylsulfonylethyl)pyridin-2-one extends beyond its direct therapeutic applications. It has also been utilized as a building block for synthesizing more complex molecules with diverse biological activities. The modular nature of this compound allows chemists to introduce various functional groups and scaffolds, enabling the creation of novel compounds with tailored properties.

In conclusion, 3-amino-1-(2-methylsulfonylethyl)pyridin-2-one (CAS No. 1250600-09-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent or tool compound. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for various applications.

1250600-09-9 (3-amino-1-(2-methylsulfonylethyl)pyridin-2-one) 関連製品

- 2320578-29-6(N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide)

- 2229221-62-7(tert-butyl N-(5-{1-(aminooxy)methylcyclopropyl}pyrimidin-2-yl)carbamate)

- 1105235-96-8(N-(4-{2-(3,5-dimethylphenoxy)ethylsulfamoyl}phenyl)-2-methylpropanamide)

- 20571-15-7(Spiro[2.3]hexan-4-one)

- 343851-34-3(1-Methyl-3-nonylimidazolium bromide)

- 2680701-46-4(5-[1-(2,2,2-trifluoroacetyl)pyrrolidin-3-yl]-1H-1,2,3-triazole-4-carboxylic acid)

- 855422-64-9(4-2-(Piperidin-1-yl)ethoxyphenol Hydrochloride)

- 946199-68-4(N-(3,4-difluorophenyl)-2-(2-{2-(4-fluorophenyl)-2-oxoethylsulfanyl}-1,3-thiazol-4-yl)acetamide)

- 2166947-04-0((3,3-Difluoro-1-methylcyclobutyl)methanesulfonyl chloride)

- 941900-66-9(4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide)